[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
The compound 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine core substituted with a 4-chlorophenyl group at position 4, a fluorine atom at position 6, and a sulfone group (1,1-dioxido). The methanone moiety is attached to a 4-methylphenyl group.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c1-14-2-4-15(5-3-14)22(26)21-13-25(18-9-6-16(23)7-10-18)19-12-17(24)8-11-20(19)29(21,27)28/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIRNJGVUNVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to impact a wide range of biochemical pathways. These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could have a broad range of molecular and cellular effects.
Biological Activity
The compound 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS Number: 1114852-87-7) is a synthetic organic molecule with a complex structure that includes a benzothiazin moiety. Its unique arrangement of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClFNO3S |
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone |
| CAS Number | 1114852-87-7 |
The presence of the chlorophenyl and methylphenyl groups enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : The chlorophenyl group is known to enhance antimicrobial properties. Studies suggest that derivatives with similar structures show significant antibacterial and antifungal activity against various pathogens .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). Inhibitory studies have shown that related compounds demonstrate moderate activity against these enzymes, which are crucial in inflammatory processes .
- Anticancer Potential : Preliminary studies suggest that compounds with a benzothiazin structure may possess anticancer properties. Similar derivatives have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells, showing promising results .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various benzothiazine derivatives, including those structurally similar to our compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections .
Case Study 2: Enzyme Inhibition
Docking studies were performed to evaluate the interaction of related compounds with COX and LOX enzymes. The findings revealed that the presence of electron-withdrawing groups like fluorine enhances binding affinity, leading to increased inhibitory activity .
Computational Predictions
Computational methods have been employed to predict the biological activity of 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. These studies suggest potential interactions with:
- Cholinesterases : Implicated in neurodegenerative diseases.
- β-secretase : A target for Alzheimer's disease therapy.
The predicted binding affinities highlight its potential as a multi-target drug candidate .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzothiazine core through cyclization reactions.
- Introduction of the chlorophenyl and methylphenyl substituents via electrophilic aromatic substitution.
- Final modifications to ensure purity and yield suitable for biological testing.
Scientific Research Applications
4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule with a complex structure that includes a benzothiazin moiety. The unique arrangement of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Research indicates that 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may exhibit various biological activities:
- Antimicrobial Activity: The chlorophenyl group is known to enhance antimicrobial properties. Studies suggest that derivatives with similar structures show significant antibacterial and antifungal activity against various pathogens.
- Enzyme Inhibition: The compound may act as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). Inhibitory studies have shown that related compounds demonstrate moderate activity against these enzymes, which are crucial in inflammatory processes.
- Anticancer Potential: Preliminary studies suggest that compounds with a benzothiazin structure may possess anticancer properties. Similar derivatives have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells, showing promising results.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various benzothiazine derivatives, including those structurally similar to 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections.
Case Study 2: Enzyme Inhibition
Docking studies were performed to evaluate the interaction of related compounds with COX and LOX enzymes. The findings revealed that the presence of electron-withdrawing groups like fluorine enhances binding affinity, leading to increased inhibitory activity.
Computational Predictions
Computational methods have been employed to predict the biological activity of 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. These studies suggest potential interactions with:
- Cholinesterases: Implicated in neurodegenerative diseases.
- β-secretase: A target for Alzheimer's disease therapy.
The predicted binding affinities highlight its potential as a multi-target drug candidate.
Disclaimer
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The target compound belongs to a class of benzothiazine derivatives with sulfone and aryl methanone substituents. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | Benzothiazine Substituents | Methanone Substituent | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 4-(4-chlorophenyl), 6-fluoro | 4-methylphenyl | C23H16ClFNO3S | 440.89 | Combines Cl (electron-withdrawing), F, and lipophilic 4-methylphenyl . |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(3,5-dimethoxyphenyl), 6-fluoro | 2,4-dimethylphenyl | C25H22FNO5S | 467.51 | Methoxy groups (electron-donating) enhance solubility; dimethylphenyl adds steric bulk . |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(4-chlorophenyl) | Phenyl | C22H15ClNO3S | 408.87 | Lacks 6-fluoro; phenyl group reduces lipophilicity compared to methylphenyl . |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(3-chloro-4-methylphenyl), 6-fluoro | 4-ethoxyphenyl | C24H20ClFNO4S | 480.93 | Ethoxy group increases lipophilicity; adjacent Cl and methyl may hinder rotation . |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | Benzothiazole core (non-benzothiazine) | 4-chlorophenyl | C21H13Cl2NO2S | 414.29 | Different heterocyclic system; exhibits C-H···N/O hydrogen bonds in crystal lattice . |
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. In contrast, the 3,5-dimethoxyphenyl group in the analog from provides electron-donating effects, which may improve solubility but reduce membrane permeability.
The 4-ethoxyphenyl group in ’s compound introduces greater bulk and lipophilicity, which could impact metabolic stability .
Crystal Packing and Intermolecular Interactions :
Research Implications and Gaps
- Biological Activity: No data are provided on the biological activity of the target compound or its analogs.
- Physicochemical Data : Experimental data on solubility, melting points, or stability are absent but critical for applications in drug design or material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
